molecular formula C7H14N2O B1284829 3-Aminocyclohexane-1-carboxamide CAS No. 953750-05-5

3-Aminocyclohexane-1-carboxamide

Cat. No.: B1284829
CAS No.: 953750-05-5
M. Wt: 142.2 g/mol
InChI Key: FNMALDXUUZQFPN-UHFFFAOYSA-N
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Description

3-Aminocyclohexane-1-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 177.64 g/mol. The compound is known for its unique structure, which includes an amino group and a carboxamide group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclohexane-1-carboxamide typically involves the amidation of cyclohexane-1-carboxylic acid with ammonia or an amine. This reaction can be catalyzed using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and water, with sodium borohydride (NaBH4) as a reducing agent .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis methods, including the use of large-scale reactors and continuous flow processes. The compound can be synthesized in bulk by condensing non-activated carboxylic acids and amines, which is an environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions include cyclohexane derivatives, amides, and alcohols .

Scientific Research Applications

3-Aminocyclohexane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential as a biochemical reagent and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Aminocyclohexane-1-carboxamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its potential therapeutic effects, as it can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

    Cyclohexane-1-carboxamide: Similar structure but lacks the amino group.

    Cyclohexane-1,2-dicarboxamide: Contains an additional carboxamide group.

    Cyclohexane-1,3-dicarboxamide: Another derivative with two carboxamide groups.

Uniqueness: 3-Aminocyclohexane-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-aminocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMALDXUUZQFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588505
Record name 3-Aminocyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953750-05-5
Record name 3-Aminocyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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